4-Bromo-3-methylbenzo[d]isoxazole
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Overview
Description
4-Bromo-3-methylbenzo[d]isoxazole is a heterocyclic compound with the molecular formula C8H6BrNO. It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methylbenzo[d]isoxazole typically involves the bromination of 3-methylbenzo[d]isoxazole. One common method includes the reaction of 3-methylbenzo[d]isoxazole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methylbenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The isoxazole ring can be reduced to form isoxazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include 4-amino-3-methylbenzo[d]isoxazole, 4-thio-3-methylbenzo[d]isoxazole, and 4-alkoxy-3-methylbenzo[d]isoxazole.
Oxidation Reactions: Products include 4-bromo-3-carboxybenzo[d]isoxazole and 4-bromo-3-formylbenzo[d]isoxazole.
Reduction Reactions: Products include 4-bromo-3-methylisoxazoline.
Scientific Research Applications
4-Bromo-3-methylbenzo[d]isoxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylbenzo[d]isoxazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The isoxazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
3-Methylisoxazole: Lacks the bromine substituent, making it less reactive in substitution reactions.
4-Chloro-3-methylbenzo[d]isoxazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
4-Fluoro-3-methylbenzo[d]isoxazole: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.
Uniqueness
4-Bromo-3-methylbenzo[d]isoxazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile building block in synthetic chemistry. The bromine atom also influences its biological activity, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
4-bromo-3-methyl-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTPZDBIOWXAFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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